molecular formula C14H16N4 B14011121 2'-Methyl-2,4-diamino-5-methylazobenzene CAS No. 7467-29-0

2'-Methyl-2,4-diamino-5-methylazobenzene

Cat. No.: B14011121
CAS No.: 7467-29-0
M. Wt: 240.30 g/mol
InChI Key: LFAUQAQLVVJIAC-UHFFFAOYSA-N
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Description

4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine is an azo dye derivative, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are among the most significant classes of chromophores, widely used in various scientific, industrial, and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine typically involves the diazotization of 2-methyl aniline followed by coupling with 4-methyl-1,3-benzenediamine. The reaction conditions often include maintaining a low temperature (0-5°C) during diazotization and a slightly alkaline medium during the coupling reaction .

Industrial Production Methods

Industrial production methods for azo dyes, including 4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine, often involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product, utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine has diverse applications in scientific research:

    Chemistry: Used as a chromophore in various chemical reactions and studies.

    Biology: Employed in staining techniques for biological specimens.

    Medicine: Investigated for potential pharmacological activities, including anti-cancer and anti-bacterial properties.

    Industry: Utilized in the production of dyes for textiles, inks, and plastics.

Mechanism of Action

The mechanism of action of 4-Methyl-6-((2-methylphenyl)azo)-1,3-benzenediamine involves its interaction with biological molecules through the azo group. The compound can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include DNA binding and inhibition of specific enzymes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16/h3-8H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAUQAQLVVJIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868812
Record name 2'-Methyl-2,4-diamino-5-methylazobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30868812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7467-29-0
Record name 4-Methyl-6-[2-(2-methylphenyl)diazenyl]-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7467-29-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, 4-methyl-6-((2-methylphenyl)azo)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Toluene-2, 5-(o-tolylazo)-
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Record name 2'-Methyl-2,4-diamino-5-methylazobenzene
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Record name 5-(o-tolylazo)toluene-2,4-diamine
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Record name 4-methyl-6-[2-(2-methylphenyl)diazen-1-yl]benzene-1,3-diamine
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